molecular formula C9H5ClN2O2S B13675990 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid

2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid

Cat. No.: B13675990
M. Wt: 240.67 g/mol
InChI Key: WFWCYHIBBNXAOR-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring fused with a 2-chloropyridine moiety and a carboxylic acid group at the 4-position of the thiazole. This structure combines the electron-withdrawing effects of chlorine on the pyridine ring with the hydrogen-bonding capacity of the carboxylic acid, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its synthesis typically involves coupling reactions between substituted pyridines and thiazole precursors, followed by hydrolysis to yield the carboxylic acid group .

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-5(2-1-3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

WFWCYHIBBNXAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of 2-chloropyridine with thiazole-4-carboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its target. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Variations on the Pyridine Ring

Position of Chlorine
  • 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid (SY359349) : The chlorine atom at the 6-position of the pyridine ring alters electronic distribution compared to the 2-chloro isomer. This positional change may influence binding affinity in biological targets due to steric and electronic differences .
Alternative Halogenation and Aryl Groups
  • 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic Acid Ethyl Ester (SC-22266) : The dichlorophenyl group enhances hydrophobicity and may improve interaction with hydrophobic enzyme pockets. The ethyl ester acts as a prodrug, increasing bioavailability compared to the free acid .
  • 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic Acid Ethyl Ester: The phenoxy linker introduces conformational flexibility, which could modulate selectivity in receptor binding .

Modifications on the Thiazole Ring

Carboxylic Acid Derivatives
  • This derivative has shown promise in anti-inflammatory and antibacterial applications .
  • 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid: The addition of an amino group on the thiazole enables hydrogen bonding, which may enhance target engagement in kinase inhibitors .
Ester vs. Acid Functional Groups
  • Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate (SY359351) : The ethyl ester derivative improves solubility in organic solvents, facilitating synthetic modifications. Hydrolysis to the free acid is required for biological activity, introducing a metabolic step absent in the carboxylic acid form .
  • Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate (SY359340) : Bromine’s larger atomic radius compared to chlorine may enhance halogen bonding in protein-ligand interactions. The methyl ester offers faster hydrolysis rates than ethyl esters .
Antimicrobial and Antioxidant Profiles
  • (E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic Acid (Compound 1) : Exhibited moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) but lower efficacy against Gram-negative strains. Antioxidant activity in DPPH assays was superior to ascorbic acid (IC₅₀: 12.5 µM vs. 25 µM) .
ADMET and Pharmacokinetics
  • 2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c) : Demonstrated favorable ADMET profiles in silico, with low hepatotoxicity risk and high gastrointestinal absorption. The thioether group enhances metabolic stability compared to oxygen-based linkers .
  • Ethyl Ester Derivatives : Predicted to exhibit higher logP values (2.5–3.0) than carboxylic acids (1.2–1.8), suggesting improved blood-brain barrier penetration but increased plasma protein binding .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic Acid 255.68 1.5 0.8 (Water)
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate 297.74 2.8 12.5 (DMSO)
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic Acid 255.68 1.6 0.7 (Water)
(2-Pyridin-3-yl-1,3-thiazol-4-yl)acetic Acid 234.26 1.2 1.2 (Water)

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